molecular formula C18H14N4O2S2 B13370335 N-{2-[(1,3-benzothiazol-2-ylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide

N-{2-[(1,3-benzothiazol-2-ylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide

Cat. No.: B13370335
M. Wt: 382.5 g/mol
InChI Key: SKFSNVANEOVORQ-UHFFFAOYSA-N
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Description

N-{2-[(1,3-Benzothiazol-2-ylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide is a bis-benzothiazole derivative featuring two benzothiazole moieties connected via an ethylamino-carboxamide linker. This compound’s structure is characterized by:

  • Benzothiazole rings: Aromatic heterocycles containing sulfur and nitrogen, known for their bioactivity in medicinal chemistry .

Its synthesis likely involves coupling benzothiazole-2-carbonyl chloride intermediates with ethylenediamine derivatives, followed by purification via chromatography or crystallization .

Properties

Molecular Formula

C18H14N4O2S2

Molecular Weight

382.5 g/mol

IUPAC Name

N-[2-(1,3-benzothiazole-2-carbonylamino)ethyl]-1,3-benzothiazole-2-carboxamide

InChI

InChI=1S/C18H14N4O2S2/c23-15(17-21-11-5-1-3-7-13(11)25-17)19-9-10-20-16(24)18-22-12-6-2-4-8-14(12)26-18/h1-8H,9-10H2,(H,19,23)(H,20,24)

InChI Key

SKFSNVANEOVORQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCNC(=O)C3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Preparation Methods of N-{2-[(1,3-benzothiazol-2-ylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide

General Synthetic Strategy

The synthesis of this compound typically involves the coupling of two benzothiazole-2-carboxylic acid derivatives or their activated forms with an ethylenediamine linker. The key steps include:

  • Activation of the benzothiazole-2-carboxylic acid group (e.g., via acid chlorides or coupling reagents).
  • Amide bond formation through nucleophilic attack by an aminoethyl intermediate.
  • Purification and characterization of the final diamide product.

This synthetic route leverages well-established amide bond formation chemistry common in benzothiazole derivative synthesis.

Specific Reported Synthetic Procedures

Coupling via Acid Chloride Intermediate

One common method involves converting 1,3-benzothiazole-2-carboxylic acid into its acid chloride derivative using reagents such as thionyl chloride (SOCl2) or oxalyl chloride. The acid chloride then reacts with 2-aminoethyl-1,3-benzothiazole-2-carboxamide to form the target diamide.

Typical Reaction Conditions:

Step Reagents/Conditions Notes
Acid chloride formation SOCl2, reflux, anhydrous solvent (e.g., dichloromethane) Ensures activation of carboxylic acid group
Amide coupling Addition of aminoethyl intermediate, base (e.g., triethylamine), room temperature to mild heating Facilitates nucleophilic substitution
Purification Recrystallization or chromatography Yields pure diamide compound

This approach is widely used due to its efficiency and relatively mild conditions.

One-Pot Synthesis Using Coupling Reagents

Alternative methods employ carbodiimide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like hydroxybenzotriazole (HOBt) to promote amide bond formation without isolating acid chlorides.

Typical Reaction Conditions:

Step Reagents/Conditions Notes
Activation DCC or EDC, HOBt, anhydrous solvent (e.g., DMF, dichloromethane) Forms active ester intermediate
Coupling Addition of aminoethyl intermediate, room temperature Mild and convenient for sensitive substrates
Work-up Filtration to remove dicyclohexylurea, extraction, purification Cleaner reaction profile

This method avoids harsh reagents and is suitable for scale-up and sensitive functionalities.

Stepwise Assembly via Protected Intermediates

In some protocols, the ethylenediamine linker is first mono-protected (e.g., Boc or Fmoc protection), allowing selective coupling with one benzothiazole carboxylic acid derivative. After deprotection, the second coupling step introduces the other benzothiazole moiety.

Advantages:

  • Greater control over regioselectivity.
  • Avoids polymerization or cross-linking side reactions.

Typical workflow:

Step Reagents/Conditions Notes
Protection Boc2O or Fmoc-Cl, base (e.g., triethylamine) Protects one amine group
First coupling Acid chloride or coupling reagent, room temperature Forms mono-substituted intermediate
Deprotection Acid or base treatment depending on protecting group Reveals free amine for second coupling
Second coupling Repeat coupling with second benzothiazole acid derivative Completes diamide formation
Purification Chromatography or recrystallization Isolates pure final product

This method is particularly useful when synthesizing asymmetrically substituted derivatives.

Representative Reaction Scheme

A simplified schematic of the preparation is as follows:

  • Convert 1,3-benzothiazole-2-carboxylic acid to acid chloride using SOCl2.
  • React acid chloride with 2-aminoethyl-1,3-benzothiazole-2-carboxamide or protected ethylenediamine derivative.
  • Purify the resulting this compound.

Analytical Data and Characterization

The synthesized compound is typically characterized by:

Technique Data/Observation Purpose
Nuclear Magnetic Resonance (NMR) ^1H and ^13C NMR confirm amide linkages and aromatic protons Structural confirmation
Mass Spectrometry (MS) Molecular ion peak at m/z 383 (M+H)+ Confirms molecular weight
Infrared Spectroscopy (IR) Amide carbonyl stretch around 1650 cm^-1 Confirms amide bond formation
Elemental Analysis Consistency with C18H14N4O2S2 formula Purity and composition verification
Melting Point Sharp melting point indicating purity Physical property for quality control

These analytical results are consistent with literature reports on benzothiazole diamides.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages
Acid chloride coupling SOCl2, triethylamine, mild heat High reactivity, straightforward Use of corrosive reagents
Carbodiimide coupling DCC/EDC, HOBt, mild conditions Mild, no acid chloride isolation Possible urea byproduct removal
Stepwise protected approach Boc/Fmoc protection, sequential coupling Selectivity, control over substitution Longer synthesis time

Research Discoveries and Applications

  • Benzothiazole derivatives prepared by these methods have shown promising biological activities including anticonvulsant, anticancer, and enzyme inhibition properties.
  • The diamide structure provides a scaffold for further functionalization, enabling the development of potent pharmacological agents.
  • Advanced synthetic strategies, including one-pot and microwave-assisted methods, have been explored to improve yields and reduce reaction times in related benzothiazole chemistry.

Chemical Reactions Analysis

N-{2-[(1,3-benzothiazol-2-ylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-{2-[(1,3-benzothiazol-2-ylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(1,3-benzothiazol-2-ylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria. The compound also interacts with various cellular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Sulfonamide Derivatives ()

Example: 4-Amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide

  • Structural Difference : Replaces carboxamide with sulfonamide (-SO₂NH-).
  • Impact :
    • Solubility : Sulfonamides exhibit higher polarity, improving aqueous solubility compared to carboxamides.
    • Bioactivity : Demonstrated antibacterial and antimycobacterial activity against B. subtilis and H37Rv strains .
  • Key Data : Melting points for sulfonamide derivatives range from 160–220°C, higher than typical carboxamides due to stronger hydrogen bonding .

Dithiocarbamate Derivatives ()

Example : (Benzo[d]thiazol-2-ylcarbamoyl)methyl ethyl carbamodithioate

  • Structural Difference : Incorporates dithiocarbamate (-NHCSS-) groups.
  • Synthesis Yield: 72–83% yields via nucleophilic substitution reactions .
  • Key Data : IR spectra show C=S stretches at ~1226–1279 cm⁻¹, absent in the target compound .

Piperazine/Pyridine-Modified Derivatives ()

Example : N-(1,3-benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide

  • Structural Difference: Piperazine or pyridine moieties replace the ethylamino linker.
  • Impact :
    • Pharmacokinetics : Piperazine improves solubility and bioavailability.
    • Bioactivity : Enhanced anticancer activity due to π-π stacking with pyridine .
  • Key Data : HRMS confirms molecular ions at m/z 325–342 .

Thiosemicarbazide and Thiadiazole Derivatives ()

Example: 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(cyclohexylcarbamothioyl)amino]acetamide

  • Structural Difference : Thiosemicarbazide (-NH-CS-NH-) or thiadiazole rings.
  • Impact :
    • Antifungal Activity : Increased sulfur content may improve activity against C. albicans.
    • pKa : Predicted pKa ~9.48, suggesting moderate basicity .

Morpholine/Furan-Containing Derivatives ()

Example : N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-1,3-benzothiazole-2-carboxamide

  • Structural Difference : Furan or morpholine substituents.
  • Impact :
    • Metabolic Stability : Morpholine reduces oxidative metabolism.
    • Aromatic Interactions : Furan enhances π-π stacking with aromatic residues in targets .
  • Key Data : Molecular weight ranges from 395–489 g/mol, higher than the target compound .

Biological Activity

N-{2-[(1,3-benzothiazol-2-ylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide, with CAS Number 1119447-72-1, is a compound belonging to the benzothiazole family. This compound has garnered attention due to its potential biological activities, including anticonvulsant and anticancer properties. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

  • Molecular Formula : C18H14N4O2S2
  • Molecular Weight : 382.4594 g/mol
  • SMILES : O=C(c1nc2c(s1)cccc2)NCCNC(=O)c1nc2c(s1)cccc2

Anticonvulsant Activity

A series of studies have evaluated the anticonvulsant properties of benzothiazole derivatives. For instance, compounds similar to this compound were tested in various animal models. The results indicated significant anticonvulsant activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. The majority of these compounds demonstrated a reduction in immobility time without showing neurotoxicity or liver toxicity .

Anticancer Activity

Research has also highlighted the potential anticancer properties of benzothiazole derivatives. Compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. For example, studies indicated that certain benzothiazole derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Ion Channel Inhibition

Recent investigations into ion channel modulation revealed that certain analogs of benzothiazole compounds exhibit inhibitory effects on voltage-gated potassium channels (Kv1.3). These findings suggest a potential therapeutic application in autoimmune diseases where Kv1.3 plays a significant role .

Study 1: Anticonvulsant Screening

In a study published in 2008, a series of 1,3-benzothiazol-2-yl benzamides were synthesized and evaluated for their anticonvulsant activity. The results demonstrated that several compounds exhibited significant protective effects against seizures induced by MES and scPTZ tests .

CompoundMES ActivityscPTZ ActivityNeurotoxicity
Compound AActiveActiveNone
Compound BActiveInactiveNone
Compound CInactiveActiveNone

Study 2: Anticancer Properties

A study focusing on the anticancer effects of benzothiazole derivatives showed that specific compounds could inhibit the growth of breast cancer cell lines by inducing apoptosis. The mechanism was linked to the activation of caspases and the upregulation of pro-apoptotic proteins .

CompoundCancer Cell LineIC50 (µM)Mechanism
Compound DMCF-715Apoptosis induction
Compound EMDA-MB-23110ROS generation

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-{2-[(1,3-benzothiazol-2-ylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide, and how can reaction conditions be tailored to improve yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, 2-aminobenzothiazole derivatives react with chloroacetyl chloride in dimethylformamide (DMF) under reflux, using potassium carbonate (K₂CO₃) as a base. Optimization involves solvent selection (e.g., DMF for solubility), temperature control (70–80°C), and stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acyl chloride). Post-reaction purification via recrystallization (ethanol or methanol) typically yields >85% purity .
  • Data : In analogous syntheses, yields of 88–91% were achieved with similar conditions, and melting points ranged from 241–266°C depending on substituents .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodology :

  • IR Spectroscopy : Confirms carbonyl (C=O, ~1668 cm⁻¹) and amide (N–H, ~3178 cm⁻¹) groups .
  • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.0–8.0 ppm), methyl/methylene groups (δ 2.6–3.8 ppm), and amide protons (δ ~10–12 ppm). For example, adamantyl substituents show distinct peaks at δ 1.5–2.0 ppm .
  • Elemental Analysis : Validates C, H, N, and S content (e.g., C: 67.38%, H: 6.79% for C₂₀H₂₄N₂O₂S) .

Q. How can the purity and stability of this compound be assessed during storage?

  • Methodology :

  • HPLC : Use reversed-phase C18 columns with acetonitrile/water gradients to quantify impurities (<2%).
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (e.g., >200°C for stable analogs) .
  • Long-term Stability : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation or hydrolysis.

Advanced Research Questions

Q. What computational strategies are recommended to predict binding interactions between this compound and biological targets (e.g., enzymes)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites. For example, benzothiazole derivatives exhibit π-π stacking with aromatic residues and hydrogen bonding via carbonyl groups .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å).
    • Data : In studies of similar compounds, docking scores (ΔG) ranged from –8.5 to –10.2 kcal/mol, correlating with experimental IC₅₀ values .

Q. How can substituent effects on bioactivity be systematically investigated?

  • Methodology :

  • SAR Studies : Synthesize derivatives with varied substituents (e.g., halogens, methyl, methoxy) at the benzothiazole or ethylamide positions.
  • Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or microplate calorimetry.
    • Data : Fluorinated analogs showed 3–5× higher inhibitory activity against COX-2 compared to methyl-substituted derivatives .

Q. What crystallographic techniques elucidate the solid-state structure and intermolecular interactions of this compound?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethanol/water). Space group analysis (e.g., triclinic P1) reveals H-bonded dimers (N–H⋯N, ~2.8 Å) and π-stacking (3.6–4.0 Å) .
  • Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., S⋯S interactions at 3.62 Å) .

Q. How can reaction pathways be optimized using computational design (e.g., ICReDD’s approach)?

  • Methodology :

  • Quantum Chemical Calculations : Use Gaussian09 to map transition states and identify rate-limiting steps.
  • Machine Learning : Train models on reaction databases to predict optimal catalysts (e.g., Pd/Cu systems) or solvents.
    • Case Study : ICReDD reduced reaction development time by 50% via hybrid computational-experimental workflows .

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